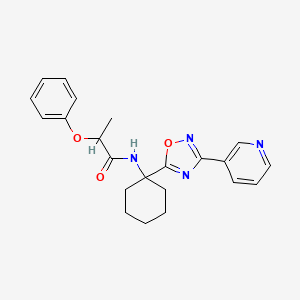

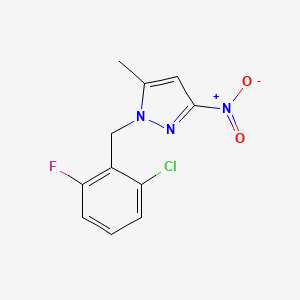

![molecular formula C21H21N5O2 B2704930 N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261004-60-7](/img/structure/B2704930.png)

N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that contains a triazole nucleus. Triazole compounds are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives involves the reaction of ester ethoxycarbonylhydrazones with several primary amines . The reaction is heated in an oil bath at reflux temperature for 2 hours .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazole compounds are known to form hydrogen bond interactions with key amino acid residues of the target receptor to enhance their effects . When the R2 substituent group is an aliphatic chain, it can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds depend on their molecular structure. The presence of three nitrogen atoms and two carbon atoms in the five-membered aromatic azole chain contributes to their versatile biological activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has focused on the synthesis of triazoloquinoxaline derivatives, demonstrating their potential as scaffolds for developing complex molecular structures. For example, the study by Fathalla (2015) outlines the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing methods to link amino acid derivatives to the triazoloquinoxaline moiety. This highlights the compound's role in synthesizing amino acid derivatives with potential biological activities (Fathalla, 2015).

Pharmacological Applications

Several studies have investigated the pharmacological potential of triazoloquinoxaline derivatives. Notably, compounds derived from triazoloquinoxaline have shown promising inotropic activities, which could be beneficial in treating heart conditions. For instance, Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their positive inotropic activity, identifying compounds with significant activity that could serve as leads for developing new heart medications (Zhang et al., 2008).

Antihistaminic and Anticancer Activity

Compounds with the triazoloquinoxaline core have been explored for their antihistaminic and anticancer properties. Alagarsamy et al. (2008) synthesized novel triazoloquinazolin-5-ones and evaluated their H1-antihistaminic activity, finding compounds that significantly protected animals from histamine-induced bronchospasm. These findings suggest potential applications in developing new antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008). Moreover, Reddy et al. (2015) focused on triazoloquinoline derivatives for their anticancer activity, offering insights into designing compounds with specific anticancer properties (Reddy et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .

Mode of Action

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

It is known that dna intercalation can disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide’s action include disruption of DNA structure and function, cell cycle arrest, and induction of apoptosis .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of triazole compounds involve the design and synthesis of new derivatives with enhanced biological activities. For instance, new triazoloquinoxaline-based derivatives are being designed and synthesized as VEGFR-2 inhibitors for cancer treatment . Moreover, the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are being studied .

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-3-7-18-23-24-20-21(28)25(16-10-4-5-11-17(16)26(18)20)13-19(27)22-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYQLURVRQIENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)

![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704855.png)

![2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2704860.png)

![(1R,5S)-8-(4-(methylthio)benzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2704862.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea](/img/structure/B2704866.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)